molecular formula C21H32N2O3 B566117 (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide CAS No. 138689-15-3

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide

Cat. No.: B566117
CAS No.: 138689-15-3
M. Wt: 360.498
InChI Key: QVDWBWQJLJNTCO-ICVGDBTHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the indenoquinoline core, followed by functionalization to introduce the methoxy, trimethyl, and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs .

Scientific Research Applications

(5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
  • (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno quinoline-1-carboxamide

Uniqueness

The uniqueness of (5alpha,17beta)-N-Methoxy-N-methyl-3-oxo-4-azaandrost-1-ene-17-carboxamide lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-11-9-15-13(5-8-17-21(15,2)12-10-18(24)22-17)14(20)6-7-16(20)19(25)23(3)26-4/h10,12-17H,5-9,11H2,1-4H3,(H,22,24)/t13-,14-,15-,16+,17+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDWBWQJLJNTCO-ICVGDBTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)N(C)OC)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N(C)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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